
L-Rhamnose
描述
L-rhamnopyranose is an L-rhamnose in cyclic pyranose form. It is an enantiomer of a D-rhamnopyranose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
生物活性
L-Rhamnose, a naturally occurring 6-deoxy sugar, is predominantly found in the cell wall polysaccharides of bacteria and in various natural products derived from plants. Its unique structure and properties have garnered significant interest in the fields of microbiology, pharmacology, and immunology. This article provides a comprehensive overview of the biological activities associated with this compound, including its biosynthesis, metabolic pathways, and potential applications in drug development and immunotherapy.
Biosynthesis and Metabolic Pathways
This compound is synthesized through a multi-step enzymatic process involving several key enzymes. The biosynthetic pathway typically starts from glucose-1-phosphate and dTTP, leading to the formation of dTDP-L-rhamnose via the action of four enzymes: RmlA, RmlB, RmlC, and RmlD. Each enzyme plays a crucial role in catalyzing specific reactions necessary for the conversion of substrates into this compound:
Enzyme | Function | Substrate | Product |
---|---|---|---|
RmlA | Thymidylyl transfer | Glucose-1-phosphate + dTTP | dTDP-D-glucose |
RmlB | Dehydration | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
RmlC | Epimerization | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose |
RmlD | Reduction | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose |
This pathway is critical not only for the production of this compound but also for the assembly of rhamnose-containing polysaccharides that are vital for bacterial virulence and biofilm formation .
Antimicrobial Activity
This compound-containing compounds have shown promise as antibacterial agents due to their presence in bacterial cell walls but absence in mammals. This characteristic makes them potential candidates for developing targeted antimicrobial therapies. Research indicates that rhamnose can disrupt biofilm formation in pathogenic bacteria such as Streptococcus mutans, which is associated with dental caries. Deletion of genes involved in rhamnose biosynthesis leads to impaired growth and increased susceptibility to environmental stresses, highlighting its role in microbial survival and pathogenicity .
Immunological Applications
This compound has garnered attention for its potential use in immunotherapy. The presence of anti-rhamnose antibodies in human serum suggests that rhamnose can enhance the immunogenicity of vaccines. By conjugating rhamnose to tumor antigens, researchers aim to improve antigen uptake through an antibody-dependent mechanism, thereby augmenting the immune response against tumors .
Case Studies
-
Growth Defects in Streptococcus mutans :
A study demonstrated that deletion of the rmlD gene, responsible for the final step in this compound biosynthesis, resulted in severe growth defects and disrupted biofilm formation. This underscores the importance of this compound in maintaining bacterial viability under stress conditions typical of the oral cavity . -
Rhamnose Utilization Pathways :
In Pichia pastoris, researchers identified genes involved in rhamnose metabolism that were significantly upregulated when rhamnose was used as a carbon source. This study highlights how microorganisms adapt their metabolic pathways to utilize this compound effectively . -
Antioxidant Properties :
Investigations into the antioxidant capacity of this compound revealed its potential protective effects against oxidative stress. This property may be leveraged for developing functional foods or supplements aimed at enhancing health through antioxidant mechanisms .
科学研究应用
Antibacterial Applications
L-Rhamnose is particularly valuable in the development of antibacterial agents. It is a key component of various polysaccharides found in bacteria, which are absent in mammals, making it a target for therapeutic interventions.
- Mechanism of Action : Rhamnose-containing compounds can disrupt bacterial cell wall synthesis and inhibit biofilm formation. For instance, studies have shown that this compound significantly affects growth kinetics and reduces biofilm formation in pathogenic bacteria at physiological temperatures .
- Potential Drug Targets : The biosynthetic pathways for this compound in bacteria have been identified as potential drug targets. Inhibitors of rhamnose synthetases have shown promise in treating infections caused by resistant pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa.
Tumor Immunotherapy
Recent research has highlighted the potential of this compound-containing compounds in cancer treatment.
- Tumor Targeting : Rhamnose has been studied for its ability to enhance the delivery of therapeutic agents to tumor cells. Its unique structure allows for specific binding to certain receptors on cancer cells, facilitating targeted drug delivery .
- Vaccine Development : Rhamnose is also being explored as an adjuvant in vaccine formulations. Its ability to stimulate immune responses makes it a candidate for developing vaccines against various pathogens and potentially for enhancing anti-tumor immunity .
Functional Food Applications
This compound is recognized for its health benefits when included in dietary sources.
- Nutritional Benefits : Algal extracts containing this compound have demonstrated antibacterial, antioxidant, and anticoagulant properties. These bioactivities suggest that this compound could play a role in functional foods aimed at improving human health .
- Gut Health : The presence of this compound in the diet may positively influence gut microbiota composition and metabolic health, although further studies are needed to elucidate these effects fully .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Study 1: Antibacterial Efficacy
A study investigated the impact of this compound on Pseudomonas aeruginosa biofilm formation, revealing a significant reduction in biofilm mass when treated with rhamnose derivatives. This suggests a potential pathway for developing new antibacterial therapies targeting resistant strains .
Case Study 2: Cancer Treatment
Research on rhamnose-containing compounds demonstrated enhanced cytotoxicity against various cancer cell lines when used as part of a targeted delivery system. This indicates the potential for rhamnose to improve the efficacy of chemotherapeutic agents .
常见问题
Q. What are the key challenges in quantifying L-rhamnose in complex biological matrices, and what analytical methods are recommended?
Basic Question
Quantification of this compound in biological samples (e.g., plant glycosides, bacterial lipopolysaccharides) requires methods with high specificity due to structural similarities with other monosaccharides. Recommended approaches include:
- HPLC with NH2P-50 4D columns for separation based on hydrophilic interaction, validated per Japan’s Specifications for Food Additives .
- Mass spectrometry (LC-MS/MS) for enhanced sensitivity, particularly when analyzing trace amounts in bacterial cultures .
- Enzymatic assays using rhamnose-specific dehydrogenases to avoid cross-reactivity with D-glucose or L-fucose .
Q. How can conflicting data on this compound’s role in bacterial virulence be systematically reconciled?
Advanced Question
Discrepancies in studies (e.g., this compound enhancing vs. suppressing bacterial adhesion) may arise from strain-specific glycosylation patterns or experimental conditions. Methodological steps include:
Stratified meta-analysis : Group data by bacterial species (e.g., Pseudomonas aeruginosa vs. Escherichia coli) and growth phase (log vs. stationary) .
In vitro vs. in vivo validation : Compare biofilm formation assays under controlled nutrient conditions versus animal models .
Structural analysis : Use NMR to confirm rhamnose linkage patterns in lipopolysaccharides, as branching affects host-pathogen interactions .
Q. What criteria should guide the design of this compound metabolic pathway studies in plant-microbe systems?
Advanced Question
this compound degradation pathways vary across organisms (e.g., plants vs. bacteria). Apply the FINER framework to ensure feasibility and relevance:
- Feasible : Use isotopic labeling (e.g., ¹³C-L-rhamnose) to track carbon flux in Arabidopsis thaliana root exudates.
- Novel : Investigate understudied pathways like L-rhamnono-1,4-lactone production in soil microbes .
- Ethical : Adhere to biosafety protocols when engineering rhamnose-metabolizing transgenic organisms .
Q. How can researchers optimize experimental protocols to minimize artifacts in this compound immunogenicity studies?
Basic Question
Artifacts in immunogenicity assays (e.g., false-positive T-cell responses) often stem from endotoxin contamination or improper conjugation. Mitigation strategies:
- Endotoxin removal : Use polymyxin B columns or ultrafiltration for bacterial-derived this compound .
- Conjugation validation : Confirm covalent linkage of rhamnose to carrier proteins via MALDI-TOF MS .
- Negative controls : Include non-conjugated rhamnose and adjuvant-only groups to isolate adjuvant effects .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Advanced Question
For dose-response modeling (e.g., in hepatotoxicity assays):
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to estimate EC₅₀ values .
- Bayesian hierarchical models : Account for inter-study variability in meta-analyses of in vivo toxicity data .
- Sensitivity analysis : Test robustness of conclusions to outliers using Cook’s distance or leverage plots .
Q. How should researchers address gaps in understanding this compound’s epigenetic regulatory roles?
Advanced Question
Prioritize gaps identified via systematic reviews:
Mechanistic studies : Use CRISPR-Cas9 knockout models to assess rhamnose-induced histone modifications .
Cross-species comparisons : Compare epigenetic effects in mammalian cells vs. plant models .
Data sharing : Deposit raw ChIP-seq or RNA-seq datasets in repositories like GEO to enable meta-analyses .
Q. What are best practices for ensuring reproducibility in this compound-based immunotherapy experiments?
Basic Question
Reproducibility requires standardized protocols:
- Cell line authentication : Use STR profiling for immune cell lines (e.g., dendritic cells) .
- Reagent documentation : Report vendor, lot number, and purity (e.g., ≥99% by HPLC for this compound) .
- Blinding : Implement double-blinding in animal studies to reduce bias in outcome assessment .
Q. How can conflicting metabolic flux data in this compound degradation pathways be resolved?
Advanced Question
Contradictions in flux studies (e.g., aerobic vs. anaerobic conditions) necessitate:
- 13C metabolic flux analysis (13C-MFA) : Resolve pathway ambiguities by tracking labeled carbons in intermediates like L-lactaldehyde .
- Enzyme kinetics : Compare Km and Vmax of rhamnose isomerase across pH gradients to identify optimal conditions .
- Computational modeling : Use tools like COBRApy to simulate pathway efficiency under varying nutrient availabilities .
Q. What ethical considerations are critical when designing clinical trials involving this compound conjugates?
Basic Question
Key considerations include:
- Informed consent : Disclose risks of hypersensitivity reactions in Phase I trials .
- Data integrity : Adhere to ICH E6(R3) guidelines for audit trails and error correction in electronic case reports .
- Conflict of interest : Disclose funding sources (e.g., industry vs. academic grants) in trial registries .
Q. How can researchers leverage multi-omics approaches to elucidate this compound’s role in host-microbe interactions?
Advanced Question
Integrate multi-omics data using:
- Transcriptomics : RNA-seq of gut microbiota exposed to this compound to identify upregulated degradation genes .
- Metabolomics : LC-MS-based profiling of short-chain fatty acids produced during microbial fermentation .
- Proteomics : SILAC labeling to quantify host immune proteins modulated by rhamnose-conjugated antigens .
属性
IUPAC Name |
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-JFNONXLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019197 | |
Record name | L-Rhamnopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
Record name | Rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73-34-7, 10485-94-6, 3615-41-6 | |
Record name | 6-Deoxy-L-mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhamnose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Rhamnopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
Record name | Rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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